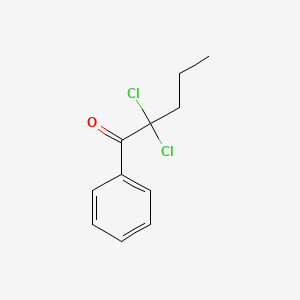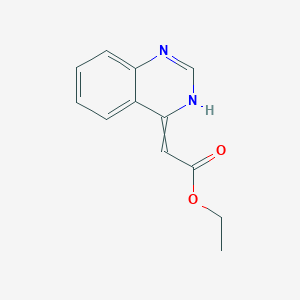
Ethyl (quinazolin-4(3H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of esters like acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in obtaining high yields of the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinazoline ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar esterification reactions.
Methyl butyrate: Another ester with similar chemical properties.
Thioesters: Compounds similar to esters but with a sulfur atom replacing the oxygen atom.
Uniqueness
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is unique due to the presence of the quinazoline ring, which imparts specific biological activities and potential therapeutic applications that are not observed in simpler esters like ethyl acetate or methyl butyrate .
Propriétés
Numéro CAS |
65961-75-3 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl 2-(3H-quinazolin-4-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14) |
Clé InChI |
IFEOVGYHLIYIHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
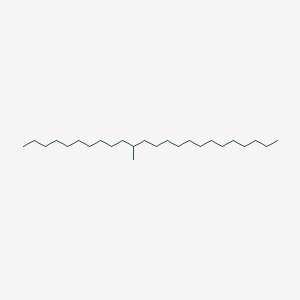
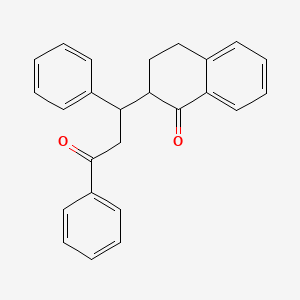

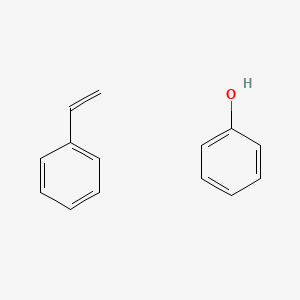
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
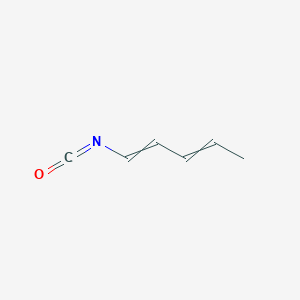
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
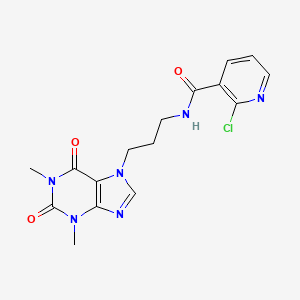

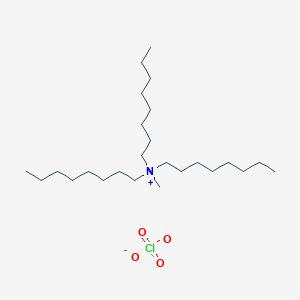
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
